molecular formula C13H30N2 B8439055 N1,N1-Dibutyl-3-methylbutane-1,3-diamine

N1,N1-Dibutyl-3-methylbutane-1,3-diamine

Cat. No.: B8439055
M. Wt: 214.39 g/mol
InChI Key: CKLILWOFDKLDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-Dibutyl-3-methylbutane-1,3-diamine is a useful research compound. Its molecular formula is C13H30N2 and its molecular weight is 214.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

1-N,1-N-dibutyl-3-methylbutane-1,3-diamine

InChI

InChI=1S/C13H30N2/c1-5-7-10-15(11-8-6-2)12-9-13(3,4)14/h5-12,14H2,1-4H3

InChI Key

CKLILWOFDKLDGW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(C)(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Azido-N,N-dibutyl-3-methylbutanamide (16.0 g, 61.8 mmol) was dissolved into anhdrous THF (100 mL, 0.2 M) and added dropwise to a suspension of LAH (4.60 g, 2.0 equiv, 0.124 mol) in anhydrous THF (150 mL) over 25 min. After complete addition, the flask was fitted with a condenser and the reaction heated in a 70° C. oil bath for 8 h. The reaction mixture was removed from the bath and stirred at room temperature for 17 h. The reaction mixture was cooled in an ice bath and water (4.6 mL) was added dropwise over 20 min. Then 15% NaOH solution (4.6 mL) was added dropwise over 10 min. The suspension was stirred for a further 10 min and water (9.0 mL) was added in one portion and the mixture stirred for 30 min to give a fine white suspension. The suspension was filtered through a pad of Celite® and the white cake was washed with isopropanol (3×150 mL) and the combined filtrate was concentrated on a rotovap and briefly dried under high vacuum give a pale yellow liquid (10.2 g, 76.9%). The crude product was used without further purification. LRMS (ESI+) for C13H30N2 (214.2); Found: 215 (MH+).
Name
3-Azido-N,N-dibutyl-3-methylbutanamide
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
76.9%

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